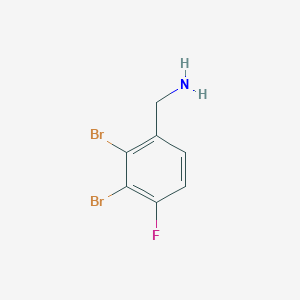

2,3-Dibromo-4-fluorobenzylamine

Description

Properties

IUPAC Name |

(2,3-dibromo-4-fluorophenyl)methanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6Br2FN/c8-6-4(3-11)1-2-5(10)7(6)9/h1-2H,3,11H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CLVAANFXTQZOFG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1CN)Br)Br)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6Br2FN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

282.94 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Oximation and Hydrogenation Route

This method, inspired by the preparation of halogenated benzylamines, involves two main steps:

Step 1: Oximation of 2,3-Dibromo-4-fluorobenzaldehyde

The process begins with the oxidation of 2,3-dibromo-4-fluorobenzaldehyde to its oxime derivative. The procedure involves dissolving the aldehyde in water, followed by the addition of hydroxylamine hydrochloride and sodium hydroxide under nitrogen atmosphere to prevent oxidation. The mixture is heated to approximately 70°C and stirred for about 3 hours until completion, as confirmed by gas chromatography (GC). The product, 2,3-dibromo-4-fluorobenzaldoxime, is then filtered and dried, yielding a high purity intermediate.

Step 2: Hydrogenation to Benzylamine

The oxime undergoes catalytic hydrogenation using a suitable noble metal catalyst (e.g., palladium on carbon) in a sealed reactor under hydrogen atmosphere. The reaction conditions typically involve mild heating (~50°C) and controlled hydrogen pressure (~1-5 atm). This step converts the oxime to the corresponding benzylamine derivative, 2,3-dibromo-4-fluorobenzylamine, with high yield and purity.

| Parameter | Details |

|---|---|

| Starting Material | 2,3-Dibromo-4-fluorobenzaldehyde |

| Oximation Reagent | Hydroxylamine hydrochloride |

| Catalyst for Hydrogenation | Palladium on carbon |

| Reaction Conditions | 70°C for oximation; mild hydrogen pressure for hydrogenation |

| Yield | Approximately 96% for oxime; high yield for hydrogenation |

Direct Halogenation of Benzylamine Derivatives

An alternative approach involves halogenating a pre-formed benzylamine:

Preparation of Benzylamine Intermediate

Starting from commercially available or synthesized benzylamine, selective halogenation at the ortho and para positions is performed using halogenating agents such as N-bromosuccinimide (NBS) or N-chlorosuccinimide (NCS). For fluorination, electrophilic fluorinating reagents like Selectfluor or N-fluorobenzenesulfonimide (NFSI) can be employed.

-

The halogenation is carried out in inert solvents like dichloromethane at low temperatures (-20°C to 0°C) to control regioselectivity. Reaction times vary from 30 minutes to a few hours, with yields exceeding 90% for dibrominated and fluorinated derivatives.

| Parameter | Details |

|---|---|

| Halogenating Agents | NBS, NCS, or electrophilic fluorinating reagents |

| Solvent | Dichloromethane |

| Temperature | -20°C to 0°C |

| Reaction Time | 30 minutes to 3 hours |

| Yield | >90% |

Reduction of Fluorobenzonitrile Derivatives

Based on patent EP1114809A1, a process involves reducing fluorobenzonitrile derivatives to benzylamines:

Step 1: Synthesis of Fluorobenzonitrile

Starting from fluorobenzaldehyde, a nitrile derivative is synthesized via nucleophilic substitution or via Sandmeyer-type reactions.

Step 2: Reduction to Benzylamine

The nitrile is reduced to benzylamine using milder reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4). However, for industrial scalability, safer and more manageable reagents like catalytic hydrogenation are preferred.

Step 3: Halogenation

The benzylamine is then halogenated with NBS or NCS to introduce the dibromo groups selectively at the aromatic ring positions.

| Parameter | Details |

|---|---|

| Reducing Agent | Lithium aluminum hydride or catalytic hydrogenation |

| Halogenation | NBS or NCS |

| Reaction Conditions | Controlled temperature, inert atmosphere |

| Yield | High, depending on reaction optimization |

Research Findings and Data Summary

| Method | Advantages | Disadvantages | Typical Yield | Notes |

|---|---|---|---|---|

| Oximation + Hydrogenation | High purity, regioselectivity | Multi-step, requires catalysts | ~96% for oxime | Suitable for laboratory scale |

| Direct Halogenation | Simpler, fewer steps | Regioselectivity challenges | >90% | Suitable for large scale |

| Reduction of Nitriles | Versatile, scalable | Reagent handling issues | High | Industrial applicability |

Notes and Considerations

- Selectivity Control: Precise control over halogenation conditions is crucial to avoid polyhalogenation or undesired isomers.

- Catalyst Choice: Palladium or platinum catalysts are preferred for hydrogenation due to their efficiency.

- Reagent Handling: Use of safer reagents like NBS and NCS over elemental halogens is recommended for safety and environmental reasons.

- Purification: Recrystallization and chromatography are effective for obtaining high-purity intermediates.

Chemical Reactions Analysis

Types of Reactions: 2,3-Dibromo-4-fluorobenzylamine undergoes various chemical reactions, including:

Substitution Reactions: The bromine atoms can be substituted with other functional groups using nucleophilic substitution reactions.

Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions to form different derivatives.

Coupling Reactions: It can participate in coupling reactions to form more complex molecules.

Common Reagents and Conditions:

Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium carbonate in polar solvents.

Oxidation: Reagents like potassium permanganate or hydrogen peroxide.

Reduction: Catalysts such as palladium on carbon or Raney nickel in the presence of hydrogen gas.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted benzylamines, while oxidation can produce benzyl alcohol derivatives.

Scientific Research Applications

Synthesis Overview

- Starting Materials : Benzylamine derivatives.

- Reagents : Brominating agents (e.g., N-bromosuccinimide) and fluorinating agents (e.g., fluorine gas or fluorinating reagents).

- Conditions : Reactions are usually performed under controlled temperatures to optimize yields and purity.

Chemistry

2,3-Dibromo-4-fluorobenzylamine serves as an important intermediate in the synthesis of more complex organic molecules. Its unique substitution pattern allows it to be utilized in the development of pharmaceuticals and agrochemicals. The compound can also be employed in polymer chemistry to create specialty materials with tailored properties.

Biology

Research indicates that this compound exhibits potential antimicrobial and anticancer activities:

- Antimicrobial Properties : Studies have shown that halogenated benzylamines possess significant antibacterial activity against various pathogens, including Staphylococcus aureus. The minimum inhibitory concentration (MIC) values for these compounds often fall within low micromolar ranges, indicating potent activity against bacteria.

- Anticancer Activity : Preliminary research suggests that this compound may inhibit tumor growth. In xenograft models involving nude rats with H441 tumors, treatment with related compounds demonstrated an approximate 83% reduction in tumor size after 15 days. This anticancer effect is hypothesized to be due to the compound's ability to inhibit key enzymes involved in cancer cell proliferation.

Anticancer Research

In a notable study involving xenograft models, administration of a related compound led to significant tumor size reduction. This finding underscores the potential for developing new anticancer therapies based on halogenated benzylamines.

Antimicrobial Efficacy

Research published in peer-reviewed journals has demonstrated that this compound exhibits effective antibacterial properties against Pseudomonas aeruginosa, suggesting its utility as an antibiotic alternative.

Mechanism of Action

The mechanism of action of 2,3-Dibromo-4-fluorobenzylamine involves its interaction with specific molecular targets. For instance, it may act as an inhibitor of certain enzymes or receptors, leading to its biological effects. The exact pathways and targets can vary depending on the specific application and context .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following analysis compares 2,3-Dibromo-4-fluorobenzylamine with halogenated aromatic compounds, focusing on molecular structure, physicochemical properties, and applications.

Structural Analogs and Substitution Patterns

Halogenated aromatic compounds often exhibit distinct reactivity and stability based on substituent positions and halogen types. Key analogs include:

| Compound Name | CAS Number | Molecular Formula | Molecular Weight (g/mol) | Key Features |

|---|---|---|---|---|

| This compound | Not Available | C₇H₅Br₂FNH₂ | ~290.8 (estimated) | Benzylamine backbone; Br (2,3), F (4) |

| 4-Bromo-2-fluorobiphenyl | 41604-19-7 | C₁₂H₈BrF | 251.09 | Biphenyl system; Br (4), F (2) |

| 2,2-Dichlorobiphenyl (PCB No 4) | 13029-08-8 | C₁₂H₈Cl₂ | 223.10 | Chlorine substituents; environmental toxin |

| 3,3'-Dichlorobiphenyl (PCB No 11) | 2050-67-1 | C₁₂H₈Cl₂ | 223.10 | Chlorine at meta positions; high stability |

Key Observations:

- Halogen Effects: Bromine in this compound increases molecular weight and polarizability compared to chlorinated analogs like PCB No 4 and PCB No 11. Fluorine, being electronegative, enhances electron-withdrawing effects, influencing reactivity in nucleophilic substitutions .

- Backbone Differences : Unlike biphenyl systems (e.g., 4-Bromo-2-fluorobiphenyl), the benzylamine group in this compound introduces a primary amine, enabling participation in condensation reactions or salt formation .

Physicochemical Properties

- Molecular Weight : The bromine atoms contribute to a higher molecular weight (~290.8 g/mol) compared to chlorinated biphenyls (~223.10 g/mol) and fluorinated biphenyls (~251.09 g/mol) .

- Solubility : The amine group in this compound likely improves water solubility relative to fully halogenated biphenyls, which are highly lipophilic .

- Stability: Fluorine at the 4-position may reduce susceptibility to oxidative degradation compared to non-fluorinated analogs.

Biological Activity

2,3-Dibromo-4-fluorobenzylamine is a halogenated aromatic amine that has garnered attention in medicinal chemistry due to its potential biological activities. This compound's unique structure, featuring both bromine and fluorine substituents, suggests possible interactions with various biological targets. This article reviews the biological activity of this compound, including its pharmacological effects, mechanisms of action, and relevant case studies.

The molecular formula of this compound is C7H6Br2F N. The presence of multiple halogen atoms significantly influences its reactivity and interaction with biological systems.

Anticancer Activity

Recent studies have indicated that compounds similar to this compound exhibit anticancer properties. For instance, derivatives with fluorine and bromine substitutions have shown efficacy in inhibiting tumor growth in xenograft models. In one study, a related compound demonstrated an approximate 83% reduction in tumor size after 15 days of treatment in nude rats bearing H441 tumors .

Antimicrobial Properties

The antimicrobial activity of halogenated benzylamines has been documented, with significant effects against various bacterial strains. Specifically, compounds with fluorinated and brominated moieties have been reported to possess enhanced antibacterial properties against Staphylococcus aureus and other pathogens. The minimum inhibitory concentration (MIC) values for these compounds often fall within low micromolar ranges, suggesting potent activity .

The mechanisms underlying the biological activities of this compound are multifaceted:

- Inhibition of Enzymatic Activity : Similar compounds have been shown to inhibit key enzymes involved in cancer cell proliferation and survival. For example, studies on related piperazine derivatives indicated that they act as competitive inhibitors against tyrosinase with IC50 values in the low micromolar range .

- Cellular Uptake and Accumulation : Research indicates that halogenated compounds can alter cellular membrane permeability, enhancing their accumulation within target cells. This property is crucial for maximizing therapeutic efficacy while minimizing systemic toxicity .

Study 1: Antitumor Efficacy

A study involving the administration of a brominated derivative demonstrated significant tumor regression in a xenograft model. The compound was administered at varying doses over a two-week period, resulting in marked decreases in tumor volume compared to control groups .

Study 2: Antimicrobial Activity

In another investigation, the antibacterial efficacy of several halogenated benzylamines was assessed against S. aureus. The results indicated that compounds featuring both bromine and fluorine exhibited lower MIC values compared to their non-halogenated counterparts. For instance, one compound achieved an MIC of 16 µM against S. aureus, highlighting the importance of halogenation in enhancing antimicrobial properties .

Data Tables

Q & A

Basic Question

- Work in a fume hood with PPE (gloves, goggles, lab coat).

- Avoid inhalation/contact; halogenated amines can be toxic or corrosive.

- Store in airtight containers at 2–8°C to prevent degradation .

How can crystallographic data resolve structural ambiguities in halogenated aromatic amines?

Advanced Question

- Use SHELX software for structure refinement, especially for high-resolution data or twinned crystals.

- Validate hydrogen bonding and halogen-halogen interactions via Hirshfeld surface analysis.

- Cross-reference with Cambridge Structural Database entries for analogous compounds .

What computational methods predict the reactivity of this compound in cross-coupling reactions?

Advanced Question

- Perform DFT calculations (e.g., using Gaussian) to model reaction pathways, focusing on bromine’s leaving-group potential.

- Analyze frontier molecular orbitals (HOMO/LUMO) to predict nucleophilic/electrophilic sites.

- Compare with experimental results from Suzuki-Miyaura couplings using boronic acid derivatives .

How can biological activity assays be designed for halogenated benzylamine derivatives?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.